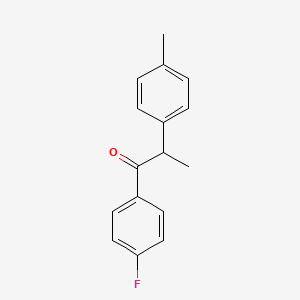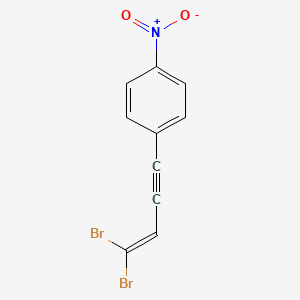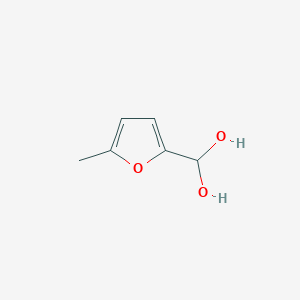![molecular formula C15H20N2O2 B12528446 N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide CAS No. 755709-80-9](/img/structure/B12528446.png)
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Azabicyclo[222]oct-3-yl)-4-methoxybenzamide is a chemical compound known for its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide typically involves the reaction of 1-azabicyclo[2.2.2]octane with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
化学反応の分析
Types of Reactions
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
科学的研究の応用
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. This interaction can modulate neurotransmitter release and influence various physiological processes. The compound may act as an agonist or antagonist, depending on the receptor subtype and the context of its use.
類似化合物との比較
Similar Compounds
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-fluorobenzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-bromobenzamide
Uniqueness
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
CAS番号 |
755709-80-9 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-4-2-12(3-5-13)15(18)16-14-10-17-8-6-11(14)7-9-17/h2-5,11,14H,6-10H2,1H3,(H,16,18) |
InChIキー |
RPRFHTRHTUGHLR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



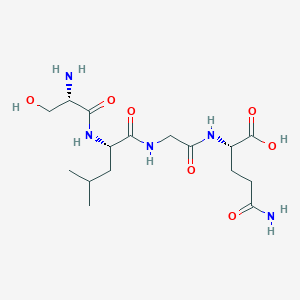
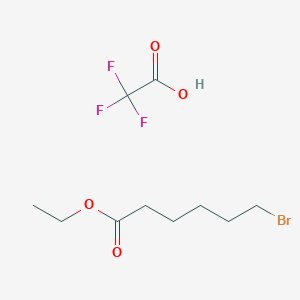
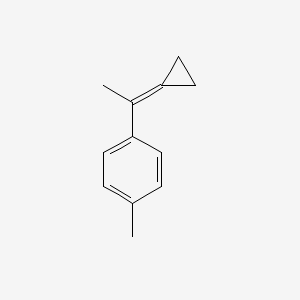
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
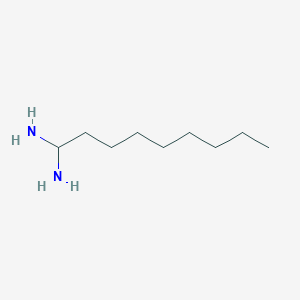
stannane](/img/structure/B12528426.png)

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
